

In-Depth Technical Guide to Cholesteryl Palmitate-d31: A Resource for Researchers

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Compound of Interest

Compound Name: Cholesteryl palmitate-d31

Cat. No.: B15557434

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **Cholesteryl palmitate-d31**, including its suppliers, key technical data, and its application as an internal standard in mass spectrometry-based lipid analysis.

Product Information and Suppliers

Cholesteryl palmitate-d31 is a deuterated form of Cholesteryl palmitate, a common cholesteryl ester. The deuterium labeling makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart and other lipids in complex biological samples. Two primary suppliers for this product have been identified:

Supplier	Catalog Number	CAS Number
Larodan Research Grade Lipids	71-6416	71826-32-9
MedChemExpress (MCE)	HY-W010708S2	71826-32-9

Technical Data

A summary of the key quantitative data for **Cholesteryl palmitate-d31** is provided below for easy comparison.

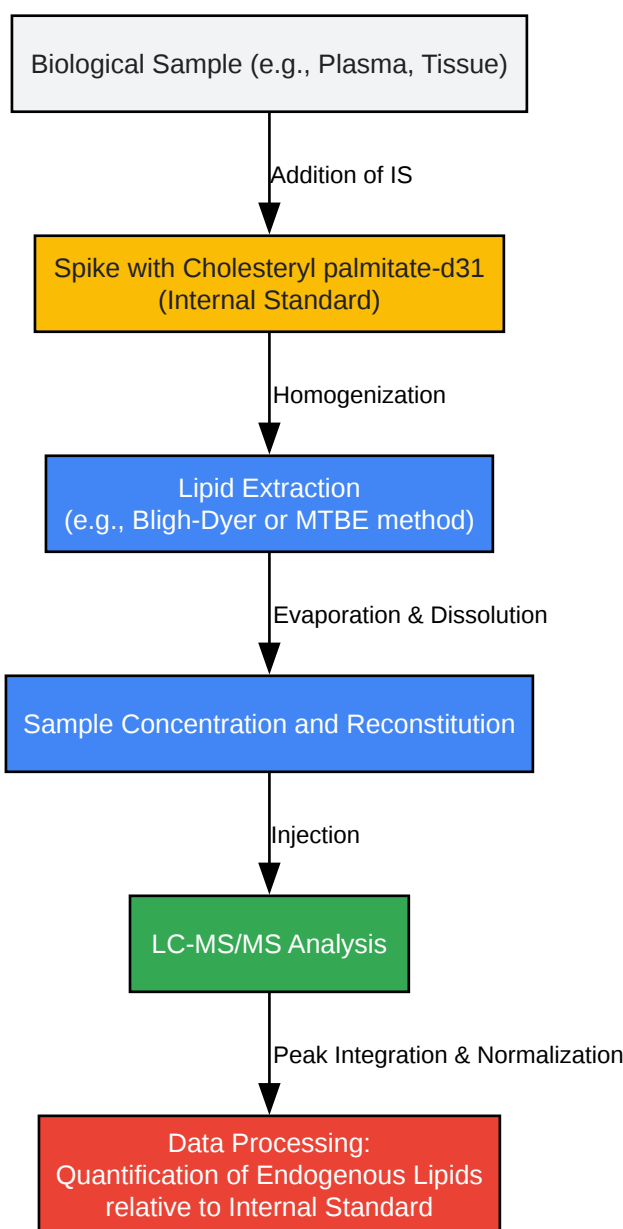
Property	Larodan Research Grade Lipids	MedChemExpress (MCE)
Purity	>98% [1]	-
Molecular Formula	C43H45D31O2 [1]	C43H45D31O2
Molecular Weight	656.25 [1]	656.25
Physical State	Solid [1]	-
Storage	Freezer [1]	-

Application: Internal Standard for Mass Spectrometry

Cholesteryl palmitate-d31 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of endogenous lipids.[\[2\]](#)[\[3\]](#)[\[4\]](#) Its chemical properties are nearly identical to the endogenous Cholesteryl palmitate, allowing it to co-elute and ionize similarly, while its increased mass due to deuterium labeling enables distinct detection by the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response.

Experimental Workflow: Lipid Extraction and Analysis

The following diagram outlines a general workflow for the use of **Cholesteryl palmitate-d31** as an internal standard in a lipidomics experiment.



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Fig. 1: General workflow for lipid analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of Cholesteryl Esters

While a specific, detailed protocol for **Cholesteryl palmitate-d31** was not found in the immediate search results, a general methodology for the use of deuterated cholesteryl esters as internal standards in LC-MS can be adapted from established lipidomics workflows.[3][4]

Objective: To quantify the levels of various cholesteryl esters in a biological sample.

Materials:

- Biological sample (e.g., 50 μ L of plasma)
- **Cholesteryl palmitate-d31** internal standard solution (concentration to be optimized, e.g., 1 μ g/mL in a suitable organic solvent)
- Organic solvents for extraction (e.g., chloroform, methanol, MTBE)
- LC-MS system (e.g., reversed-phase column coupled to a triple quadrupole or high-resolution mass spectrometer)

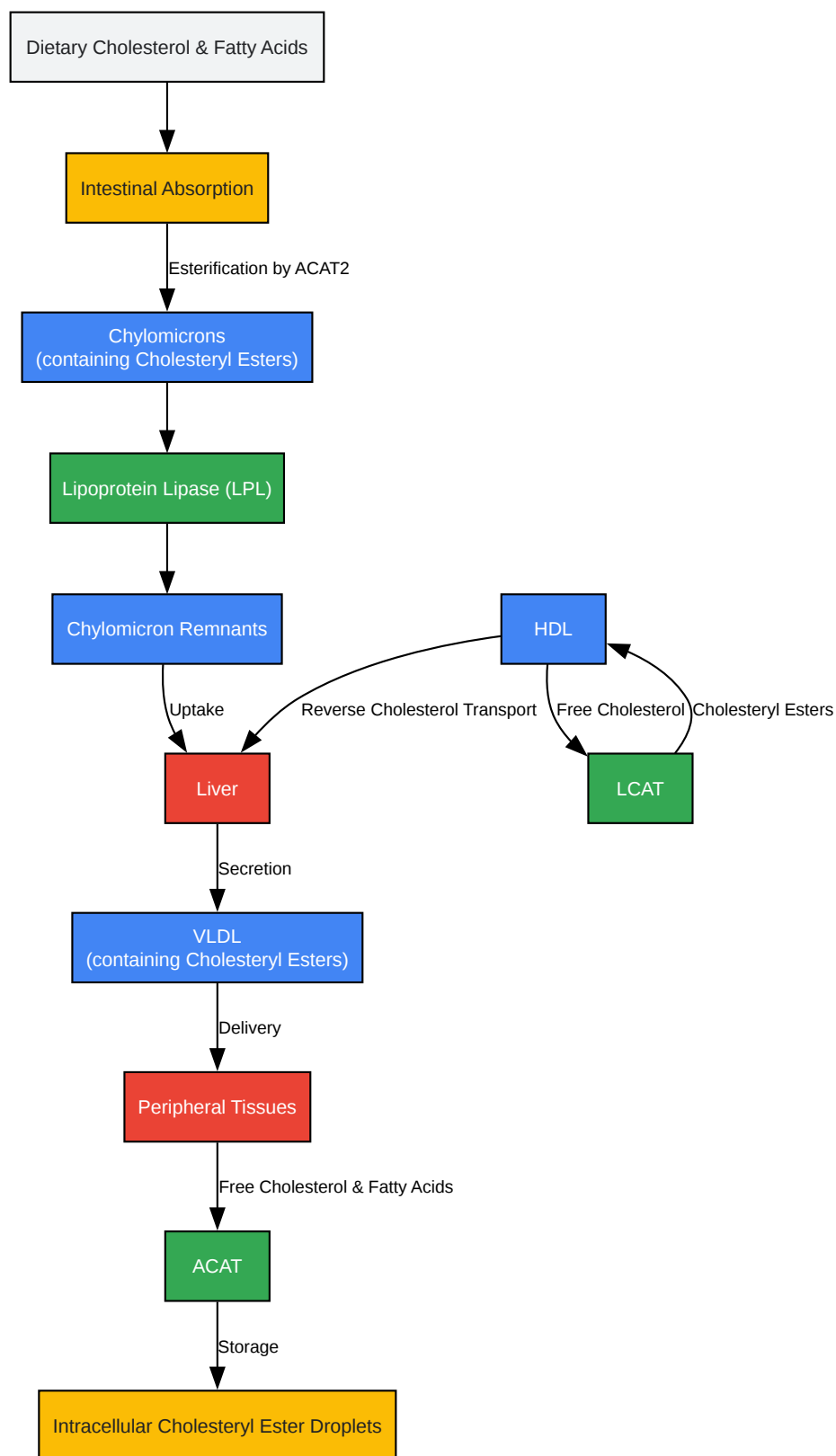
Procedure:

- Sample Preparation:
 - Thaw the biological sample on ice.
 - Add a known amount of the **Cholesteryl palmitate-d31** internal standard solution to the sample. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected levels of the endogenous analytes.
 - Vortex briefly to mix.
- Lipid Extraction:
 - Perform a lipid extraction using a standard method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based protocol. This will separate the lipids from other cellular components.
 - Collect the organic phase containing the lipids.
- Sample Processing:
 - Evaporate the organic solvent under a stream of nitrogen.

- Reconstitute the dried lipid extract in a solvent compatible with the LC-MS mobile phase (e.g., isopropanol/acetonitrile/water mixture).
- LC-MS Analysis:
 - Inject the reconstituted sample onto the LC-MS system.
 - Separate the different lipid species using a suitable chromatographic gradient.
 - Detect the analytes using the mass spectrometer in a suitable mode (e.g., Multiple Reaction Monitoring (MRM) for a triple quadrupole MS or full scan with fragmentation for a high-resolution MS).
 - For the endogenous cholesteryl esters, monitor the transition of the precursor ion to a characteristic product ion (e.g., the cholesterol backbone fragment).
 - For **Cholesteryl palmitate-d31**, monitor the transition of its specific precursor ion (with the incorporated deuterium mass) to the same characteristic product ion.
- Data Analysis:
 - Integrate the peak areas for both the endogenous cholesteryl esters and the **Cholesteryl palmitate-d31** internal standard.
 - Calculate the ratio of the peak area of each endogenous analyte to the peak area of the internal standard.
 - Quantify the concentration of the endogenous cholesteryl esters by comparing these ratios to a standard curve generated with known concentrations of non-labeled cholesteryl ester standards.

Signaling and Metabolic Pathways

While **Cholesteryl palmitate-d31** itself is a synthetic molecule used for analytical purposes, it serves as a tracer to study the metabolic pathways of endogenous cholesteryl esters. The following diagram illustrates a simplified overview of cholesterol ester metabolism.



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Fig. 2: Simplified overview of cholesteryl ester metabolism.

This guide provides a foundational understanding of **Cholesteryl palmitate-d31** for its application in research. For specific experimental designs, further optimization of the described protocols will be necessary based on the sample type and the analytical instrumentation used.

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